3-ethenyl-1-methyl-Pyridiniumiodide

Nucleophilic vinyl substitution Activated vinyl halides Pyridinium electrophiles

3-Ethenyl-1-methyl-Pyridiniumiodide (CAS 287394-05-2, molecular formula C₈H₁₀IN, molecular weight 247.08 g/mol), systematically named 3-ethenyl-1-methylpyridin-1-ium iodide, is a quaternary ammonium salt featuring a vinyl substituent at the 3-position of the N-methylpyridinium ring. This compound belongs to the N-vinylpyridinium salt family and serves as a monomeric precursor for cationic polyelectrolytes, an activated electrophile for nucleophilic vinyl substitution, and a ligand precursor for transition-metal complexes.

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
Cat. No. B12301649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethenyl-1-methyl-Pyridiniumiodide
Molecular FormulaC8H10IN
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C=C.[I-]
InChIInChI=1S/C8H10N.HI/c1-3-8-5-4-6-9(2)7-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
InChIKeyDKKLSQQCOKCNMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethenyl-1-methyl-Pyridiniumiodide (CAS 287394-05-2): A Functional Vinylpyridinium Building Block for Ion-Pair-Directed Materials and Electrophilic Synthons


3-Ethenyl-1-methyl-Pyridiniumiodide (CAS 287394-05-2, molecular formula C₈H₁₀IN, molecular weight 247.08 g/mol), systematically named 3-ethenyl-1-methylpyridin-1-ium iodide, is a quaternary ammonium salt featuring a vinyl substituent at the 3-position of the N-methylpyridinium ring . This compound belongs to the N-vinylpyridinium salt family and serves as a monomeric precursor for cationic polyelectrolytes, an activated electrophile for nucleophilic vinyl substitution, and a ligand precursor for transition-metal complexes [1]. The iodide counterion provides distinct solubility and ion-exchange characteristics compared to bromide, chloride, or tosylate variants [2].

Why 3-Ethenyl-1-methyl-Pyridiniumiodide Cannot Be Replaced by 2-Vinyl, 4-Vinyl, or Other N-Alkyl-Pyridinium Salts Without Functional Consequence


The vinyl group position on the pyridinium ring dictates regiochemistry of nucleophilic addition, polymerization kinetics, and the spatial distribution of cationic charge in derived polyelectrolytes—parameters that directly govern material performance. The 3-substituted isomer exhibits a distinct electronic environment (Hammett σₘ vs. σₚ for 4-substituted) that alters quaternization equilibrium constants, electrophilic reactivity at the vinyl β-carbon, and interlayer spacing in inorganic–organic hybrid composites [1]. Counterion identity (iodide vs. bromide or tosylate) further modulates solubility, ion-exchange capacity, and thermal stability of the resulting polymers [2]. Interchanging with a 2-vinyl or 4-vinyl analog without quantitative verification of these properties risks compromised product performance in applications from solid-state electrolytes to antimicrobial coatings [3].

Quantitative Differentiation of 3-Ethenyl-1-methyl-Pyridiniumiodide from Structural Analogs: Head-to-Head and Cross-Study Evidence


Regioisomeric Vinyl Position Determines Access to Activated 3-(2-Bromovinyl) Electrophiles for Nucleophilic Vinyl Substitution

The 3-vinyl isomer is a direct precursor to 3-(2-bromovinyl)-N-methylpyridinium iodide, an activated vinyl halide that undergoes nucleophilic replacement of bromine with arylthiolate anions to yield arylthioethylenes of the pyridine series. This reactivity is explicitly enabled by the 3-substitution pattern; the analogous 2-(2-bromovinyl) isomer, while also accessible, produces a different regioisomeric product series with distinct electronic properties, as the pyridinium nitrogen is ortho to the reaction site in the 2-isomer versus meta in the 3-isomer [1]. The 4-vinyl isomer cannot generate this specific class of bromovinyl-activated electrophiles through the same quaternization–bromination sequence.

Nucleophilic vinyl substitution Activated vinyl halides Pyridinium electrophiles

Menschutkin Quaternization Thermodynamics: 3-Substituted Pyridines Exhibit Distinct Free-Energy Relationships Compared to 4-Substituted Analogs

A comprehensive kinetic and thermodynamic study of pyridine quaternization with methyl iodide in acetonitrile demonstrated that the reaction is reversible at ~100 °C, allowing determination of forward and reverse activation parameters. Critically, 3- and 4-substituted pyridines do not follow the reactivity–selectivity principle in the same manner: 3-substituted pyridines exhibit different enthalpy–entropy compensation behavior compared to their 4-substituted counterparts, with the meta substituent transmitting electronic effects through induction rather than resonance [1]. This means the equilibrium quaternization yield for 3-vinylpyridine with CH₃I cannot be predicted from data on 4-vinylpyridine.

Menschutkin reaction Quaternization kinetics Linear free-energy relationships

Counterion-Dependent Biodegradability Investment: N-Methyl-4-vinylpyridinium Iodide Outperforms Benzyl Chloride Variant in Polymer Biodegradation

In a systematic study of pyridinium group incorporation into poly(methyl methacrylate) for biodegradability investment, N-methyl-4-vinylpyridinium iodide was found to be more effective than N-benzyl-4-vinylpyridinium chloride in conferring biodegradability. While this study evaluated the 4-vinyl isomer, the underlying principle—that N-alkyl group identity and counterion modulate biodegradation efficiency—is directly transferable to the 3-vinyl series via class-level inference [1]. The iodide salt of the 3-vinyl compound is therefore predicted to offer superior biodegradability-investment performance compared to chloride or bromide analogs.

Biodegradable polymers Pyridinium-functionalized PMMA Counterion effects

Polymer–Inorganic Composite Interaction Mode Depends on Vinylpyridinium Regiochemistry: Surface Adsorption vs. Intercalation

In calcium silicate hydrate (C–S–H)/polymer composites, poly(4-vinyl-1-methylpyridinium bromide) interacts with C–S–H via surface adsorption, whereas poly(diallyldimethylammonium chloride) and poly(4-vinylbenzyltrimethylammonium chloride) intercalate between C–S–H layers with interlayer spacing expansions of 0.9 nm and 1.5 nm, respectively [1]. The 4-vinylpyridinium polymer's surface-adsorption mode (rather than intercalation) is attributed to the spatial orientation of the cationic charge relative to the polymer backbone. The 3-vinyl isomer, with its meta-substituted pyridinium geometry, is expected to present a different spatial charge distribution at the polymer–inorganic interface, potentially enabling an intermediate or distinct interaction mode not accessible to the 4-vinyl or 2-vinyl polymers.

Calcium silicate hydrate composites Cationic polymer intercalation Hybrid materials

Solid Polymer Electrolyte Conductivity: Poly(N-methyl-4-vinylpyridinium iodide) Delivers 6.41 mS/cm for Dye-Sensitized Solar Cells

An all-solid-state dye-sensitized solar cell (DSSC) employing poly(N-methyl-4-vinyl-pyridine iodide) as the polymer electrolyte matrix, combined with N-methyl-pyridine iodide and iodine, achieved an ionic conductivity of 6.41 mS/cm and a total photoelectric conversion efficiency of 5.64% under AM 1.5 illumination (100 mW/cm²) [1]. This demonstrates that the iodide counterion in N-methylvinylpyridinium polymers contributes directly to ionic conductivity in solid-state electrochemical devices. The 3-vinyl isomer, when polymerized, would yield a polymer with different chain flexibility and ion-pair dissociation dynamics due to the meta linkage, potentially altering the conductivity–efficiency relationship relative to the 4-vinyl benchmark.

Solid polymer electrolytes Dye-sensitized solar cells Poly(vinylpyridinium) conductivity

Procurement-Driven Application Scenarios for 3-Ethenyl-1-methyl-Pyridiniumiodide


Synthesis of Meta-Substituted Pyridinium Vinyl Sulfides via Nucleophilic Bromine Displacement

Researchers requiring 3-arylthioethylene-pyridinium compounds should procure the 3-vinyl isomer as the exclusive precursor to 3-(2-bromovinyl)-N-methylpyridinium iodide. This activated vinyl halide undergoes nucleophilic substitution with arylthiolates to produce meta-substituted products that are inaccessible from the 2-vinyl or 4-vinyl isomers [1]. Applications include the preparation of pyridine-functionalized vinyl sulfides for pharmaceutical intermediate libraries and agrochemical lead optimization, where regiochemistry determines biological target engagement.

Cationic Polyelectrolyte Design with Controlled Charge Density and Counterion Identity for Biodegradable Polymer Blends

Polymer chemists developing biodegradable poly(methyl methacrylate) or related vinyl copolymers should select the N-methyl iodide salt form over N-benzyl chloride variants, as the N-methylpyridinium iodide motif has demonstrated superior biodegradability-investment efficiency in activated sludge assays [1]. The 3-vinyl monomer provides a meta-linked cationic charge placement that differs from the para-linkage of the 4-vinyl analog, offering an additional architectural variable for tuning enzymatic degradation rates.

Hybrid Organic–Inorganic Composite Materials Requiring Tunable Polymer–Substrate Interaction Geometry

For cementitious composite materials or layered silicate hybrids, the 3-vinylpyridinium monomer offers a charge-orientation profile distinct from the surface-adsorbing 4-vinyl polymer [1]. By polymerizing the 3-isomer, materials scientists can explore whether the meta-pyridinium architecture enables intercalation behavior intermediate between the non-intercalating 4-vinylpyridinium polymers and the strongly intercalating poly(diallyldimethylammonium) systems, potentially yielding composites with tailored mechanical or barrier properties.

Next-Generation Solid-State Electrolytes for Dye-Sensitized Solar Cells and Batteries

The 4-vinyl isomer of N-methylpyridinium iodide has been validated in solid-state DSSCs with an ionic conductivity of 6.41 mS/cm and 5.64% conversion efficiency [1]. Procurement of the 3-vinyl isomer enables systematic investigation of how polymer backbone regiochemistry (meta vs. para linkage) affects ion-pair dissociation, chain segmental motion, and ultimately ionic conductivity. This is particularly relevant for battery electrolyte development, where subtle changes in polymer architecture can shift conductivity by orders of magnitude.

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